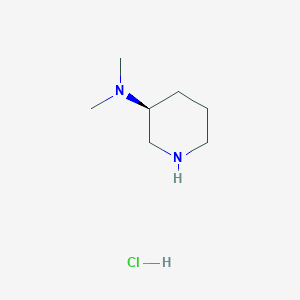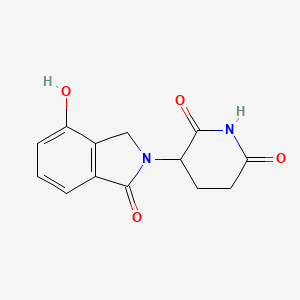
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮
概述
描述
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮是一种化学化合物,分子式为C13H12N2O4。它是一种沙利度胺的衍生物,在各种科学和医学应用中显示出潜力。 这种化合物结合了哌啶-2,6-二酮和羟基取代的异吲哚啉酮的结构元素,使其成为药物化学中一个很有希望的分子 .
科学研究应用
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮具有多种科学研究应用:
化学: 用作合成其他复杂分子的中间体。
生物学: 研究其对细胞过程和蛋白质相互作用的潜在影响。
医学: 研究其在治疗镰状细胞病和β-地中海贫血等疾病中的潜在用途.
工业: 用于开发新材料和化学工艺.
作用机制
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮的作用机制涉及其与泛素E3连接酶cereblon等分子靶标的相互作用。 这种相互作用诱导了Ikaros转录因子的降解,导致各种生物学效应 . 该化合物的结构使其能够与特定蛋白质结合并调节其活性,使其成为药物开发中的一种有价值的工具 .
生化分析
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione on cells are diverse and depend on the specific cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interactions with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation . Additionally, it can induce changes in gene expression, which can have profound effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can change over time. This compound is stable under normal conditions, but it may degrade over time under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in animal models can vary depending on the dosage. While low doses may have beneficial effects, high doses can lead to toxic or adverse effects
Metabolic Pathways
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione within cells and tissues are complex processes that involve various transporters and binding proteins . This compound can localize to specific cellular compartments, and its accumulation can have significant effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can affect its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
合成路线和反应条件
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮的合成可以通过多种合成路线实现。 一种常用的方法包括苯甲酰氯与N-溴-1-氧代异吲哚啉-2-亚甲基-2-羰基中间体的反应 . 反应条件通常包括惰性气氛和室温,以确保化合物的稳定性 .
工业生产方法
这种化合物的工业生产方法没有得到广泛的记录。 通过优化反应条件和使用适当的催化剂可以扩大合成过程,以提高产量和纯度 .
化学反应分析
反应类型
3-(4-羟基-1-氧代异吲哚啉-2-基)哌啶-2,6-二酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变官能团,从而产生新的化合物。
取代: 取代反应可以将新的官能团引入分子中.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件根据所需产物而异,但通常包括受控温度和惰性气氛 .
主要形成的产物
相似化合物的比较
属性
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPRKOYQOBYISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

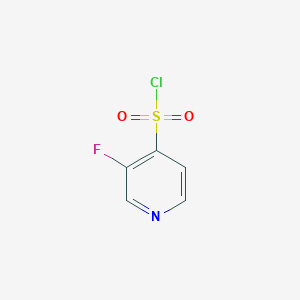
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)

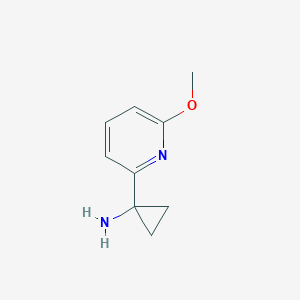

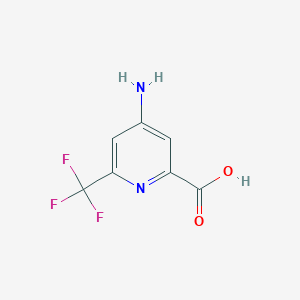

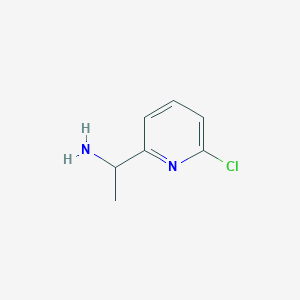

![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
acetic acid](/img/structure/B3079150.png)

